Cas no 2227728-58-5 (rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-[2-(Methoxycarbonyl)thiophen-3-yl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a thiophene moiety with a methoxycarbonyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane scaffold, which can impart conformational constraint to potential pharmacophores. The presence of both carboxylic acid and ester functional groups enhances its versatility as a synthetic intermediate, enabling further derivatization or coupling reactions. Its stereochemistry, defined by the (1R,2R) configuration, may be critical for enantioselective applications. The thiophene ring contributes to its potential utility in designing heterocyclic compounds with tailored electronic or binding properties. Suitable for research in asymmetric synthesis and drug discovery.
rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid structure
2227728-58-5 structure
Product Name:rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid
CAS No:2227728-58-5
MF:C10H10O4S
MW:226.249001979828
CID:5894190
PubChem ID:165972139
Update Time:2025-05-19

rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid
    • EN300-1756401
    • rac-(1R,2R)-2-[2-(methoxycarbonyl)thiophen-3-yl]cyclopropane-1-carboxylic acid
    • 2227728-58-5
    • Inchi: 1S/C10H10O4S/c1-14-10(13)8-5(2-3-15-8)6-4-7(6)9(11)12/h2-3,6-7H,4H2,1H3,(H,11,12)/t6-,7+/m0/s1
    • InChI Key: GNNKCCOKXRAMMA-NKWVEPMBSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)[C@@H]1C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 226.02997997g/mol
  • Monoisotopic Mass: 226.02997997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 91.8Ų

rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid

Comprehensive Overview of rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid (CAS No. 2227728-58-5)

rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid (CAS No. 2227728-58-5) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique thiophene ring coupled with a cyclopropane scaffold, making it a valuable intermediate for synthesizing bioactive molecules. Its structural complexity and stereochemical properties have garnered attention in drug discovery, particularly for targeting enzymes and receptors involved in inflammatory and metabolic disorders.

The growing interest in chiral building blocks like rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid aligns with trends in precision medicine and green chemistry. Researchers are increasingly exploring its applications in asymmetric synthesis, where enantioselectivity is critical for reducing side effects in therapeutics. The compound’s methoxycarbonyl and carboxylic acid functional groups further enhance its reactivity, enabling diverse derivatization pathways.

In recent years, the demand for high-purity chiral compounds has surged, driven by advancements in AI-driven drug design and computational chemistry. CAS No. 2227728-58-5 is frequently cited in patents related to kinase inhibitors and GPCR modulators, reflecting its relevance in oncology and neurology. Its thiophene-cyclopropane hybrid structure also exhibits potential in material science, particularly in designing organic semiconductors for flexible electronics.

From an industrial perspective, scalable synthesis of rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid remains a focus area. Innovations in catalytic cyclopropanation and flow chemistry have improved yields and reduced waste, addressing sustainability concerns. Analytical techniques like HPLC and NMR are essential for characterizing its stereoisomers, ensuring compliance with regulatory standards for pharmaceutical intermediates.

As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s role in optimizing drug candidates continues to expand. Its compatibility with bioconjugation strategies further broadens its utility in prodrug development and targeted delivery systems. With ongoing research into its physicochemical properties, CAS No. 2227728-58-5 is poised to play a pivotal role in next-generation therapeutics and beyond.

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